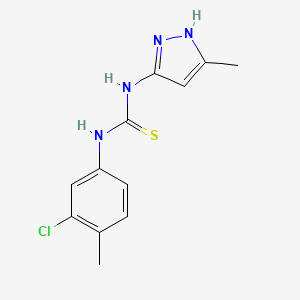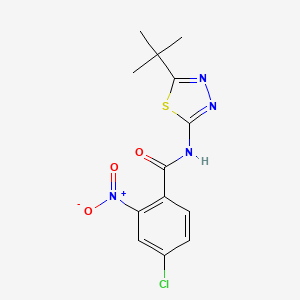![molecular formula C14H15N3S B5880473 N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide](/img/structure/B5880473.png)
N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide, also known as DAPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DAPT is a gamma-secretase inhibitor that has been shown to have promising effects on various biological processes, including cell differentiation, proliferation, and apoptosis. In
Aplicaciones Científicas De Investigación
N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide has been extensively studied for its potential therapeutic applications in various fields of research. One of the major research areas is cancer treatment, where N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide has been shown to inhibit the growth and proliferation of cancer cells. N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide has also been studied for its role in neurodegenerative diseases, such as Alzheimer's disease, where it has been shown to reduce the accumulation of amyloid beta plaques in the brain. Additionally, N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide has been studied for its effects on stem cell differentiation and tissue regeneration.
Mecanismo De Acción
N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide exerts its effects by inhibiting the activity of gamma-secretase, an enzyme that is involved in the processing of various transmembrane proteins, including Notch receptors. By inhibiting gamma-secretase, N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide prevents the cleavage of Notch receptors, which leads to the downregulation of downstream signaling pathways. This results in the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide has been shown to have various biochemical and physiological effects. In cancer cells, N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide inhibits cell proliferation and induces apoptosis by downregulating the Notch signaling pathway. In neurodegenerative diseases, N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide reduces the accumulation of amyloid beta plaques in the brain, which is a hallmark of Alzheimer's disease. Additionally, N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide has been shown to promote stem cell differentiation and tissue regeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide has several advantages for lab experiments, including its well-established synthesis method, its specificity for gamma-secretase inhibition, and its potential therapeutic applications in various fields of research. However, there are also limitations to using N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide in lab experiments, including its potential toxicity and off-target effects, as well as the need for further research to determine optimal dosage and administration methods.
Direcciones Futuras
There are several future directions for research on N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide. One area of research is the development of more specific and potent gamma-secretase inhibitors that can be used in clinical settings. Another area of research is the optimization of dosage and administration methods for N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide in various therapeutic applications. Additionally, further research is needed to explore the potential off-target effects and toxicity of N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide, as well as its effects on other signaling pathways and biological processes. Overall, N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide has significant potential as a therapeutic agent in various fields of research, and further research is needed to fully understand its mechanisms of action and potential applications.
Métodos De Síntesis
The synthesis of N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide involves the reaction of 4-dimethylaminobenzaldehyde with 2-pyridinecarbothioamide in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain the final compound. The synthesis method of N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide has been well-established and is commonly used in scientific research.
Propiedades
IUPAC Name |
N-[4-(dimethylamino)phenyl]pyridine-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S/c1-17(2)12-8-6-11(7-9-12)16-14(18)13-5-3-4-10-15-13/h3-10H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJITVXQTCIXHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=S)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(acetylamino)sulfonyl]phenyl}-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5880391.png)
![N-(4-{[(3-ethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5880395.png)
![2-(4-chlorophenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5880404.png)
![[bis(4-methylphenyl)phosphoryl]methanol](/img/structure/B5880408.png)
![N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycine](/img/structure/B5880418.png)




![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5880468.png)

![N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide](/img/structure/B5880477.png)
![N'-(tert-butyl)-N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5880482.png)
![methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5880490.png)